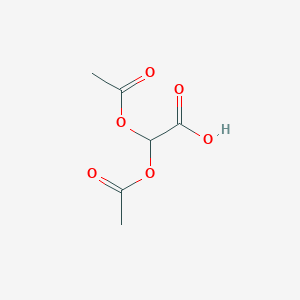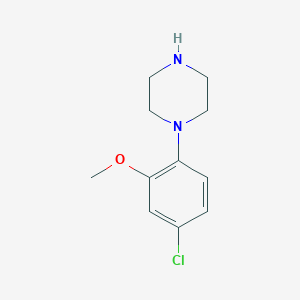
1-(4-Chloro-2-méthoxyphényl)pipérazine
Vue d'ensemble
Description
1-(4-Chloro-2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-2-methoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-methoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'imidazoles tétra-substitués
Ce composé peut être utilisé dans la synthèse d'imidazoles tétra-substitués . La réaction implique la benzile, le 5-bromosalicylaldéhyde, l'acétate d'ammonium et l'anisidine .
Activité antioxydante
L'imidazole synthétisé a été évalué pour ses activités antioxydantes . Les résultats ont montré que le composé a une meilleure activité antioxydante que ses complexes métalliques .
Efficacité antimicrobienne
Le composé et ses complexes métalliques ont été testés pour leurs activités antimicrobiennes . Les complexes métalliques se sont avérés plus nocifs pour diverses souches de bactéries et de champignons que le ligand .
Études de docking moléculaire
Des études de docking moléculaire ont été menées en fonction des valeurs d'énergie de liaison . Ces études ont soutenu les résultats expérimentaux des activités antioxydantes des composés .
Études de transfert de charge
Un transfert de charge intra-moléculaire clair a été observé dans le ligand et ses complexes métalliques . Les valeurs intégrales de transfert pour les trous se sont avérées plus élevées que les intégrales de transfert d'électrons, indiquant que le ligand serait un meilleur transporteur de trous .
Fonctionnalisation des pyrazolylvinylcétones
1-(2-Méthoxyphényl)pipérazine peut être utilisé pour fonctionnaliser les pyrazolylvinylcétones via une réaction d'addition d'Aza-Michael .
Préparation de dérivés de la base de Tröger substitués par des amines cycliques
Ce composé peut également être utilisé pour préparer des dérivés de la base de Tröger substitués par des amines cycliques .
Mécanisme D'action
Target of Action
1-(4-Chloro-2-methoxyphenyl)piperazine is a derivative of piperazine, which is known to have stimulant effects . The primary targets of this compound are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive functions .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Furthermore, piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists, and 1-(4-Chloro-2-methoxyphenyl)piperazine has also been demonstrated to act in this way .
Biochemical Pathways
The affected biochemical pathways involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(4-Chloro-2-methoxyphenyl)piperazine can alter the balance of these chemicals in the brain . This can lead to changes in mood, anxiety, and cognitive functions .
Pharmacokinetics
It’s known that piperazine derivatives are typically metabolized in the liver and excreted via the kidneys
Result of Action
The result of the action of 1-(4-Chloro-2-methoxyphenyl)piperazine is the alteration of the balance of monoamine neurotransmitters in the brain . This can lead to changes in mood, anxiety, and cognitive functions . It’s important to note that while this compound has a mechanism of action similar to amphetamines, it is much less potent and is thought to have relatively insignificant abuse potential .
Propriétés
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWXFSLNGJJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578793 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89989-01-5 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


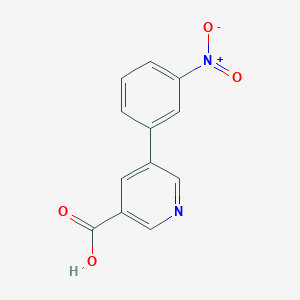
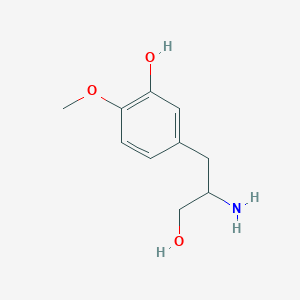
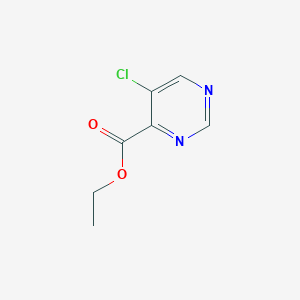


![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)

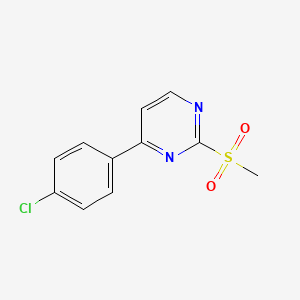


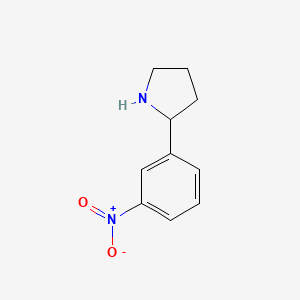
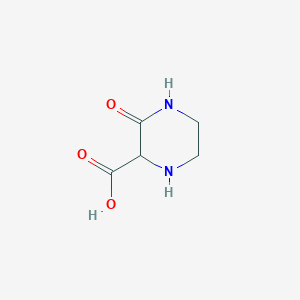
![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
